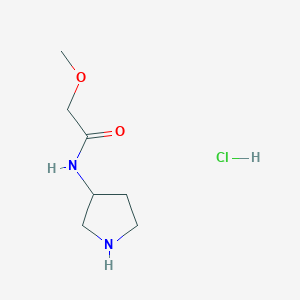
2-(3-Methoxy-1-azetidinyl)ethylamine trifluoroacetate (1:2)
Overview
Description
2-(3-Methoxy-1-azetidinyl)ethylamine trifluoroacetate (1:2) is a compound belonging to the class of azetidines, which are cyclic amines with three carbons and one nitrogen atom in the ring. This compound is of particular interest due to its unique properties, which can be utilized in various scientific and medical applications.
Scientific Research Applications
2-(3-Methoxy-1-azetidinyl)ethylamine trifluoroacetate (1:2) has numerous scientific research applications. It can be used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry. Additionally, it has been used in the synthesis of various drugs and in the study of enzyme-catalyzed reactions.
Mechanism of Action
The mechanism of action of 2-(3-Methoxy-1-azetidinyl)ethylamine trifluoroacetate (1:2) is still not fully understood. However, it is believed that the compound acts as a catalyst in the synthesis of various compounds and is able to activate the substrates, resulting in increased reactivity. Additionally, the compound is believed to interact with the enzyme active sites, resulting in increased catalytic activity.
Biochemical and Physiological Effects
2-(3-Methoxy-1-azetidinyl)ethylamine trifluoroacetate (1:2) has been studied for its potential biochemical and physiological effects. It has been shown to be an effective inhibitor of the enzyme monoamine oxidase, which plays an important role in the regulation of neurotransmitter levels in the brain. Additionally, it has been shown to have anti-inflammatory and anti-tumor properties, as well as to have an effect on the metabolism of glucose.
Advantages and Limitations for Lab Experiments
2-(3-Methoxy-1-azetidinyl)ethylamine trifluoroacetate (1:2) has several advantages for use in laboratory experiments. It is a stable compound, with a low melting point and a high boiling point. Additionally, it is soluble in many common solvents, including water, alcohols, and organic solvents. However, it is also important to note that this compound is toxic, and should be handled with caution.
Future Directions
There are numerous potential future directions for the use of 2-(3-Methoxy-1-azetidinyl)ethylamine trifluoroacetate (1:2). It could be used to further study the mechanism of action of monoamine oxidase inhibitors, as well as to develop new drugs and treatments for various diseases. Additionally, it could be used to study the effects of enzyme-catalyzed reactions and to develop new catalysts. Finally, it could be used to develop new synthetic methods for the synthesis of various compounds.
properties
IUPAC Name |
2-(3-methoxyazetidin-1-yl)ethanamine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.2C2HF3O2/c1-9-6-4-8(5-6)3-2-7;2*3-2(4,5)1(6)7/h6H,2-5,7H2,1H3;2*(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOZQUYRBMPQGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)CCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F6N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxy-1-azetidinyl)ethylamine trifluoroacetate (1:2) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(3-Methyl-3-pyrrolidinyl)methyl]acetamide hydrochloride](/img/structure/B1486107.png)



![2-Methyl-N-[(3-methyl-3-pyrrolidinyl)methyl]propanamide hydrochloride](/img/structure/B1486112.png)

![1-[1-(3-Pyrrolidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1486115.png)
![4-[1-(3-Pyrrolidinyl)ethyl]morpholine dihydrochloride](/img/structure/B1486117.png)



![N,N-Dimethyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanamine dihydrochloride](/img/structure/B1486124.png)